molecular formula C8H9N3O2 B13202829 Methyl 4-amino-1-(cyanomethyl)-1H-pyrrole-2-carboxylate

Methyl 4-amino-1-(cyanomethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B13202829
M. Wt: 179.18 g/mol
InChI Key: IZGRYKQURJADNP-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-(cyanomethyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound with a pyrrole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of functional groups such as the amino group, cyano group, and ester group makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1-(cyanomethyl)-1H-pyrrole-2-carboxylate typically involves the reaction of substituted amines with methyl cyanoacetate. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at a steam bath temperature of 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and microwave irradiation techniques can be employed to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-(cyanomethyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Amides, esters, or other substituted derivatives.

Scientific Research Applications

Methyl 4-amino-1-(cyanomethyl)-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate for the synthesis of heterocyclic compounds and other complex molecules.

    Biology: It can be used in the development of biologically active compounds with potential therapeutic applications.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: It can be used in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-(cyanomethyl)-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects. For example, the cyano group can act as an electrophile, while the amino group can form hydrogen bonds with biological targets .

Comparison with Similar Compounds

Similar Compounds

    Methyl cyanoacetate: A precursor used in the synthesis of Methyl 4-amino-1-(cyanomethyl)-1H-pyrrole-2-carboxylate.

    4-Amino-1H-pyrrole-2-carboxylate: Lacks the cyano group but shares the pyrrole ring structure.

    N-substituted cyanoacetamides: A class of compounds with similar reactivity and applications.

Uniqueness

This compound is unique due to the combination of its functional groups, which provide a versatile platform for further chemical modifications. Its ability to undergo various reactions and form diverse derivatives makes it valuable in research and industrial applications .

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

methyl 4-amino-1-(cyanomethyl)pyrrole-2-carboxylate

InChI

InChI=1S/C8H9N3O2/c1-13-8(12)7-4-6(10)5-11(7)3-2-9/h4-5H,3,10H2,1H3

InChI Key

IZGRYKQURJADNP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CN1CC#N)N

Origin of Product

United States

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